Butyraldoxime

Description

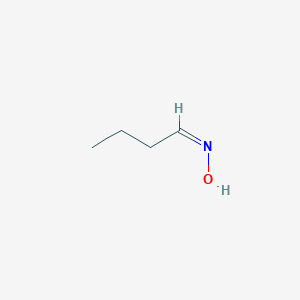

Structure

3D Structure

Properties

CAS No. |

110-69-0 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(NZ)-N-butylidenehydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |

InChI Key |

KGGVGTQEGGOZRN-PLNGDYQASA-N |

SMILES |

CCCC=NO |

Isomeric SMILES |

CCC/C=N\O |

Canonical SMILES |

CCCC=NO |

boiling_point |

306 °F at 760 mmHg (NTP, 1992) |

density |

0.923 (NTP, 1992) - Less dense than water; will float |

flash_point |

136 °F (NTP, 1992) |

melting_point |

-21.1 °F (NTP, 1992) |

Other CAS No. |

110-69-0 |

physical_description |

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |

Pictograms |

Acute Toxic; Irritant |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Synonyms |

butyraldoxime |

vapor_density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Butyraldoxime

Established Synthetic Pathways for Butyraldoxime

The most common method for synthesizing this compound involves the reaction of n-butyraldehyde with a hydroxylamine (B1172632) source. smolecule.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.

Condensation Reactions of n-Butyraldehyde with Hydroxylamine

The efficiency and selectivity of this compound synthesis can be significantly enhanced through the use of appropriate catalysts and optimization of the reaction environment. Tin-containing catalysts, such as sodium stannate (Na₂SnO₃·3H₂O) and metastannic acid (H₂SnO₃), have been shown to improve reaction rates and selectivity. These catalysts are thought to stabilize the reaction intermediates, thereby facilitating the formation of the oxime. In some processes, aniline (B41778) is used as an effective organocatalyst, which can significantly increase the rate of oxime formation by creating a protonated aniline Schiff base, leading to a higher rate of transamination. rsc.org

The reaction environment is also critical. For instance, in a patented method, gaseous ammonia (B1221849) is introduced to maintain a specific pH range, which is crucial for maximizing conversion and minimizing side reactions.

Precise control of pH and temperature is paramount for successful this compound synthesis. The formation of oximes is pH-dependent, with weakly acidic conditions (pH 4-6) generally favoring the reaction. researchgate.net In a specific patented process, the pH is maintained between 5 and 6 through the introduction of ammonia gas to prevent side reactions like aldol (B89426) condensation. Stronger acidic or basic conditions can lead to the degradation of the oxime bond. researchgate.net

Temperature also plays a crucial role. The reaction is typically conducted at a controlled temperature, for example, between 40–50°C, to ensure optimal reaction kinetics and product yield. In another described synthesis, the reaction is maintained below 10°C during the initial addition of reactants. pnas.org

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 5-6 | Maximizes conversion and minimizes side reactions. |

| Temperature | 40–50°C | Optimizes reaction kinetics and yield. |

The choice of solvent system is critical for achieving high yields in this compound synthesis. Ethanol (B145695)/water mixtures are commonly used as they provide a suitable medium for the reactants and facilitate controlled reaction kinetics. In some procedures, ethanol is added portionwise to clarify any emulsion that may form during the reaction. chemicalbook.comlookchem.com The use of a two-phase system, such as water and an organic solvent like 1-butanol, has also been explored, which can simplify product separation. rsc.org After the reaction, the product is often extracted and purified, for which various solvent systems are employed in techniques like thin-layer chromatography for analysis. sigmaaldrich.com

Stoichiometric Ratio Impact on Reaction Kinetics

Enzymatic Synthesis and Biocatalytic Approaches to Aldoximes

In recent years, enzymatic and biocatalytic methods for the synthesis of aldoximes and their derivatives have gained significant attention as they offer a more sustainable and selective alternative to traditional chemical synthesis. rsc.orgnih.gov These methods operate under mild conditions, reducing the need for high temperatures, pressures, and toxic reagents. nih.gov

Aldoxime dehydratases are a key class of enzymes used in these biocatalytic routes. nih.govchemistryviews.orgresearchgate.net These enzymes, found in various microorganisms, catalyze the dehydration of aldoximes to produce the corresponding nitriles. nih.govchemistryviews.orgresearchgate.net While the primary function of these enzymes is dehydration, the reverse reaction, the hydration of nitriles to aldoximes, is also of interest.

Detailed Reaction Mechanisms of this compound Formation

The primary and most documented method for synthesizing this compound is through the condensation reaction of n-butyraldehyde with hydroxylamine. smolecule.com This process is fundamentally a nucleophilic addition reaction followed by dehydration. askfilo.comdoubtnut.com

Nucleophilic Addition and Subsequent Dehydration Pathways

The formation of this compound from butyraldehyde (B50154) and hydroxylamine proceeds via a two-step mechanism under controlled pH conditions. askfilo.comquora.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of butyraldehyde (CH₃CH₂CH₂CHO). doubtnut.com This attack forms a dipolar tetrahedral intermediate. A subsequent proton transfer results in a neutral intermediate known as a carbinolamine or aminoalcohol. pressbooks.pub The reaction is typically performed in an aqueous solution, and the pH is a critical factor; acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity, while basic conditions can lead to side reactions. researchgate.net

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the final oxime product. This elimination of a water molecule is often the rate-determining step and can be catalyzed by acid. pressbooks.pubresearchgate.net The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and yielding the C=N double bond characteristic of the oxime. pressbooks.pub

Mechanistic Roles of Catalysts in Reaction Pathway Modulation

Catalysts play a significant role in enhancing the rate and selectivity of this compound formation and its subsequent conversions. Both metal-based and enzymatic catalysts have been investigated for these purposes.

Metal-based catalysts are employed to facilitate both the formation of this compound and its conversion to nitriles.

In Oxime Formation: Tin-containing compounds, such as sodium stannate (Na₂SnO₃·3H₂O) or metastannic acid (H₂SnO₃), have been used to catalyze the condensation reaction between n-butyraldehyde and hydroxylamine. These catalysts are thought to enhance reaction rates and selectivity by stabilizing the reaction intermediates. The mechanism likely involves the coordination of the metal ion, acting as a Lewis acid, to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydroxylamine.

In Conversion to Nitriles: Various metal catalysts are effective in the dehydration of aldoximes to nitriles. Iron catalysts, inspired by the active site of the enzyme aldoxime dehydratase, have shown high efficiency. organic-chemistry.org For example, the complex Cp*Fe(1,2-Cy₂PC₆H₄O) can rapidly convert aliphatic aldoximes to nitriles at room temperature. organic-chemistry.org The proposed mechanism involves a redox activation of the N-O bond through a one-electron transfer from the iron center, leading to the cleavage of the N-O bond and formation of the nitrile. organic-chemistry.org Other metals like copper, palladium, and rhodium have also been utilized in catalytic systems for similar transformations. researchgate.netencyclopedia.pubrsc.org

| Reaction | Catalyst | Key Mechanistic Feature | Reference |

|---|---|---|---|

| This compound Formation | Tin compounds (e.g., Na₂SnO₃·3H₂O) | Stabilizes intermediates, enhancing rate and selectivity. | |

| This compound to Butyronitrile (B89842) | Cp*Fe(1,2-Cy₂PC₆H₄O) | Bio-inspired redox activation of the N-O bond. | organic-chemistry.org |

| Aldoxime Dehydration | ZnO/CH₃COCl | Efficient dehydration under solvent-free conditions. | researchgate.net |

| Aldoxime Dehydration | Copper(II) acetate | Ultrasound-promoted conversion to nitriles. | researchgate.net |

Enzymes, particularly aldoxime dehydratases (Oxd), offer a highly selective and environmentally benign route for the synthesis of nitriles from aldoximes, including this compound. ebi.ac.ukpnas.org

Aldoxime dehydratase is a unique heme-containing enzyme that catalyzes the dehydration of aldoximes to the corresponding nitriles in an aqueous environment. pnas.orgnisr.or.jp The enzyme from Pseudomonas chlororaphis B23 (OxdA) shows a strong preference for aliphatic aldoximes like this compound. qmul.ac.ukgenome.jp

The catalytic mechanism involves the direct binding of the aldoxime substrate to the ferrous [Fe(II)] heme iron in the enzyme's active site. ebi.ac.ukpnas.org This is a rare example of a heme enzyme directly activating an organic substrate without mediators like oxygen or peroxide. ebi.ac.uk The proposed mechanism involves several key steps:

Substrate Binding: this compound binds directly to the Fe(II) center of the heme. pnas.orgpnas.org

Acid-Base Catalysis: A nearby histidine residue (His320 in OxdA) acts as a general acid-base catalyst, protonating the hydroxyl group of the bound oxime. ebi.ac.ukpnas.org

Dehydration: The protonation facilitates the elimination of water. The Fe(II) center donates an electron to the nitrogen atom, initiating the cleavage of the N-O bond and the release of water. ebi.ac.uk

Nitrile Release: A second electron transfer from the iron center completes the formation of the carbon-nitrogen triple bond, and the resulting nitrile product is released, regenerating the active ferrous enzyme. ebi.ac.uk

Studies using this compound have been instrumental in elucidating this mechanism, including the identification of long-lived enzyme-substrate intermediates (named OS-I and OS-II) through spectroscopic methods. nisr.or.jppnas.orgnih.gov

Advanced Synthetic Transformations Utilizing this compound as a Key Intermediate

This compound's reactivity makes it a valuable intermediate for synthesizing other important organic compounds, most notably nitriles.

Conversion Pathways to Nitriles

The dehydration of this compound to form butyronitrile is a significant transformation. Butyronitrile is a valuable chemical used in the production of pharmaceuticals and agrochemicals. This conversion can be achieved through various chemical and biological methods.

Chemical Dehydration: This transformation can be accomplished using a variety of dehydrating agents and catalysts. Acid anhydrides, such as acetic anhydride, can effectively dehydrate this compound to butyronitrile. smolecule.com Other reagents, like N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) in the presence of a base like DBU, provide a facile method for this conversion under reflux conditions. tandfonline.com A patented process describes the conversion of normal this compound to normal butyronitrile in 43% yield using a reaction medium of quinoline (B57606) and phthalic acid at approximately 165°C. google.com

Enzymatic Dehydration: As detailed in section 2.2.2.2, aldoxime dehydratases are highly efficient for this conversion. Research has demonstrated the stoichiometric conversion of this compound to butyronitrile using these enzymes, highlighting a sustainable alternative to harsh chemical methods. nih.govpu-toyama.ac.jp An artificial metalloenzyme, created by reconstituting myoglobin (B1173299) with an iron porphycene (B11496) cofactor, has also shown extremely high catalytic activity for the dehydration of this compound, achieving quantitative yields of butyronitrile. acs.org

| Method | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chemical Dehydration | Quinoline, Phthalic Acid | ~165 °C | 43% | google.com |

| Chemical Dehydration | Acid Anhydrides | - | - | smolecule.com |

| Chemical Dehydration | N-(p-Toluenesulfonyl) imidazole, DBU | Reflux in DMF | Good | tandfonline.com |

| Enzymatic Dehydration | Aldoxime Dehydratase (e.g., from P. chlororaphis) | Aqueous buffer, mild temp. | Stoichiometric conversion | nih.gov |

| Artificial Metalloenzyme | rMb(FePc) | Aqueous buffer, 30 °C | Quantitative | acs.org |

Enzymatic Dehydration Mechanisms (e.g., Aliphatic Aldoxime Dehydratase, Cytochrome P-450)

Aliphatic aldoxime dehydratase (OxdA), a heme protein, catalyzes the dehydration of aldoximes to nitriles. pnas.org Unlike many heme-containing enzymes that use mediators like H2O2 or O2, OxdA directly binds the substrate to the heme iron. pnas.orgpnas.org The enzyme, found in Pseudomonas chlororaphis, shows a strong preference for aliphatic aldoximes like this compound over aromatic ones. genome.jpexpasy.org For OxdA to be active, the heme iron must be in the ferrous Fe(II) state. expasy.orguniprot.org The reaction is thought to proceed via general acid-base catalysis, with a histidine residue (His320) in the distal heme pocket acting as the catalytic residue. ebi.ac.uk

Cytochrome P450 enzymes also catalyze the dehydration of this compound to butyronitrile. sci-hub.seacs.org This reaction is catalyzed by the reduced, ferrous state of cytochrome P450 and requires a co-factor like NADPH or dithionite. sci-hub.se The process is inhibited by oxygen and carbon monoxide. sci-hub.se Studies have shown that cytochrome P450 enzymes generally catalyze the dehydration of aldoximes with a Z configuration. sci-hub.se

Characterization of Reaction Intermediates in Nitrile Formation

The study of reaction intermediates is crucial for understanding the catalytic mechanism of aldoxime dehydration. In the case of OxdA, two key intermediates have been identified when this compound is the substrate. pnas.org

The first intermediate, OxdA-substrate complex I (OS-I), forms before the electrophilic attack on the substrate. pnas.org Spectroscopic data suggests a coordination structure of Fe(II)–N(OH)=CH–R for OS-I. nisr.or.jp

The second intermediate, OS-II, is a long-lived complex that forms upon the addition of a high concentration of this compound to ferrous OxdA. pnas.orgnih.gov Resonance Raman (RR) analysis of OS-II reveals a highly oxidized heme and a strong bond between the substrate and the heme iron. pnas.orgnih.gov This is indicated by the heme oxidation state marker ν4 band at 1,379 cm–1 and a band at 857 cm–1 that is sensitive to 15N-isotope substitution in this compound. pnas.orgnih.gov The formation of OS-II is also observed when butyronitrile is present with this compound, suggesting product accumulation may influence the reaction pathway. pnas.org

A proposed mechanism for nitrile formation by OxdA involves the following steps:

The Fe(II) center donates an electron to the nitrogen of the aldoxime. ebi.ac.uk

This initiates the elimination of water, facilitated by a proton from a histidine residue (His320). ebi.ac.uk

A second electron donation from the resulting Fe(III) center to the nitrogen leads to the formation of the nitrile. ebi.ac.uk

Reduction Methodologies to Amines and Hydroxylamines

The reduction of oximes is a valuable synthetic route to primary amines and hydroxylamines. mdpi.com This section details the methods used for the reduction of this compound.

Heterogeneous Catalytic Hydrogenation Protocols

Heterogeneous catalytic hydrogenation is a widely used method for the reduction of oximes. mdpi.comscribd.com This process typically involves the use of transition metal catalysts and hydrogen gas. mdpi.com For the hydrogenation of 2-ethyl this compound, catalysts such as Ni/SiO2, Ni/Al2O3, RANEY®-Co, Pd/C, and Rh/C have been investigated. rsc.org The reaction is often carried out at elevated temperatures and pressures. For instance, the hydrogenation of 2-ethyl this compound over a Ni/SiO2 catalyst has been performed at 140 °C and 40 bar of H2. mdpi.com

Selectivity Control in Aldoxime Hydrogenation (e.g., Primary vs. Secondary Amine Formation)

A significant challenge in aldoxime hydrogenation is controlling the selectivity between the formation of primary and secondary amines. rsc.org The formation of secondary amines is a common side reaction. mdpi.com The choice of catalyst plays a crucial role in determining the product distribution. researchgate.net

Nickel-based catalysts, such as Ni/SiO2, generally exhibit high selectivity towards the formation of primary amines, although they may have moderate activity. rsc.orgresearchgate.net In contrast, noble metal catalysts like palladium and rhodium are more active but tend to favor the formation of secondary amines. rsc.orgresearchgate.netrsc.org

The steric properties of the substrate also influence selectivity. More sterically hindered aldoximes tend to yield higher selectivities for primary amines. rsc.orgrsc.org Furthermore, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the formation of Schiff base intermediates. mdpi.com

The general reaction network for aldoxime hydrogenation involves the formation of several intermediates, including nitriles and Schiff bases, which can then be hydrogenated to primary or secondary amines. mdpi.comresearchgate.net

Influence of Catalyst Composition and Reaction Conditions

The composition of the catalyst and the reaction conditions significantly impact the outcome of this compound hydrogenation.

Catalyst Composition: As mentioned, nickel catalysts favor primary amine formation, while noble metals like Pd and Rh favor secondary amines. rsc.orgresearchgate.net A study comparing different catalysts for the hydrogenation of 2-ethyl this compound showed that Ni/SiO2 gave a higher selectivity to the primary amine compared to Pd/C, which predominantly produced the secondary amine under the same conditions. mdpi.com

Reaction Conditions:

Pressure: In the hydrogenation of 2-ethyl this compound over Ni/SiO2, the selectivity to the primary amine showed a maximum at a hydrogen pressure of 40 bar. rsc.org

Temperature: For the same reaction, increasing the temperature generally leads to higher reaction rates but can also affect selectivity. rsc.org

Additives: The presence of ammonia is a key factor in increasing the selectivity towards primary amines by inhibiting the formation of secondary amine byproducts. mdpi.com

The following table summarizes the selectivity of different catalysts in the hydrogenation of 2-ethyl this compound.

| Catalyst | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) | Other Products | Reference |

| Ni/SiO₂ | 71.1 | 28.9 | - | rsc.org |

| Ni/Al₂O₃ | - | - | - | rsc.org |

| RANEY®-Co | - | - | - | rsc.org |

| Pd/C | Low | High | - | mdpi.comresearchgate.net |

| Rh/C | - | - | - | rsc.org |

Formation of Complex Organic Scaffolds and Derivatives

This compound and its derivatives serve as building blocks in the synthesis of more complex organic molecules. The oxime functional group can be converted into other functionalities, such as amines, which are versatile intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. ontosight.ai The formation of complex polycyclic scaffolds often involves strategies like ring-expansion reactions and C-H functionalization. nih.gov While direct examples of this compound being used to create highly complex, multi-ring scaffolds were not detailed in the search results, the principles of using simpler molecules to build up complexity are well-established in organic synthesis. eurekalert.orgnih.gov

An exploration of the synthetic applications of this compound reveals its potential as a versatile building block in the construction of complex molecular architectures. This article delves into specific synthetic methodologies where this compound and its derivatives are implicated, focusing on cyclization strategies, reductive transformations, radical reactivity, and multicomponent reactions.

3

The chemical structure of this compound, with its inherent nucleophilicity and the reactivity of its C=N-OH functional group, allows it to be a precursor in a variety of synthetic transformations. These include its use in forming heterocyclic systems, its potential in radical-based reactions, and its role in complex scaffold assembly.

1 Cyclization Strategies for Nitrogen-Containing Heterocycles (e.g., Piperazines, Pyrimidines)

Piperazines:

A general and effective strategy for the synthesis of piperazine (B1678402) rings involves the catalytic reductive cyclization of dioximes. mdpi.com Piperazine is a scaffold of significant interest in medicinal chemistry, frequently found in FDA-approved drugs. mdpi.comresearchgate.net This methodology allows for the conversion of a primary amino group into a piperazine ring by first synthesizing a bis(oximinoalkyl)amine (a dioxime), followed by a stereoselective reductive cyclization. mdpi.com

The process begins with the synthesis of a dioxime, which can be achieved through a sequential double Michael addition of a primary amine to a nitrosoalkene synthon. While direct use of this compound is not explicitly detailed, its corresponding nitrosoalkene could conceivably be used as a building block in this sequence. The subsequent key step is the reductive cyclization of the resulting dioxime. mdpi.com

The proposed mechanism for this transformation involves several key stages. Initially, catalytic hydrogenation leads to the hydrogenolysis of both N-O bonds in the dioxime, yielding a diimine intermediate. This is followed by the cyclization of the diimine to form a dihydropyrazine (B8608421). Subsequent hydrogenation of the C=N bonds in the dihydropyrazine ring and elimination of ammonia ultimately affords the final piperazine product. mdpi.com The stereoselectivity of the reaction, often favoring cis-isomers, is attributed to the addition of dihydrogen from the less sterically hindered face of the dihydropyrazine intermediate. mdpi.com

Various catalysts can be employed for this reaction, with palladium on charcoal (Pd/C) often showing good performance. researchgate.net

Table 1: Catalytic Reductive Cyclization of Various Dioximes to Piperazines

| Dioxime Precursor | Catalyst | Conditions | Product Yield | Citation |

|---|---|---|---|---|

| Model Dioxime 2a | 5%-Pd/C | 40 bar H₂, 50 °C, Methanol | 44% | mdpi.comresearchgate.net |

| Boc-protected Dioxime | 5%-Pd/C | 40 bar H₂, 50 °C, Methanol, Boc₂O | Good to Excellent | mdpi.com |

This table is generated based on data for model dioxime systems, illustrating the general applicability of the reductive cyclization method.

Pyrimidines:The synthesis of pyrimidines typically involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or amidines) with a three-carbon unit, often a 1,3-dielectrophile such as a β-dicarbonyl compound. chemicalbook.com Another modern approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. nih.gov The direct cyclization of a simple aldoxime like this compound to form a pyrimidine (B1678525) ring is not a commonly reported or standard synthetic route. The structure of this compound does not readily provide the required N-C-N and C-C-C fragments for classical pyrimidine synthesis.

2 Reductive Denitrogenation Routes to Furan (B31954) Derivatives

The synthesis of furan derivatives is a well-established field in organic chemistry, with primary methods including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary furan synthesis. pharmaguideline.com More recent methods involve catalytic cycloisomerization of appropriately substituted alcohols and ketones. organic-chemistry.org

A protocol for producing dihydrofurans via the reductive denitrogenation and ring contraction of six-membered cyclic nitronates using Raney® Nickel has been developed. researchgate.net However, the direct reductive denitrogenation of a simple acyclic oxime like this compound to produce a furan derivative is not a documented transformation in the reviewed literature. Such a reaction would require significant skeletal rearrangement and the formation of a new C-O bond under reductive conditions, which is mechanistically challenging and not a standard pathway for oxime reactivity.

3 Investigation of Oxime Radical Reactivity and Addition Products

The radical reactivity of oximes is a developing area of synthetic chemistry. While studies focusing specifically on the this compound radical are not widely available, the diacetyliminoxyl radical serves as an excellent model for understanding the potential reactivity of oxime-derived radicals. researchgate.net

The diacetyliminoxyl radical can be generated and studied for its addition reactions to unsaturated substrates. Research shows that this iminoxyl radical readily reacts with conjugated systems like vinylarenes and conjugated dienes to yield radical addition products. researchgate.net When reacting with unconjugated alkenes, the outcome depends on the substrate's structure, leading to either radical addition or allylic hydrogen abstraction. researchgate.net

A noteworthy finding is the competition between C-O and C-N bond formation during the radical attack on alkenes. The diacetyliminoxyl radical can attack an alkene to form either a C-O bond or a C-N bond. Interestingly, sterically hindered alkenes tend to give higher yields of C-O coupling products. This is explained by the lower steric availability of the nitrogen atom in the iminoxyl radical compared to the oxygen atom, making the C-N bond formation a less favorable side process for bulky substrates. researchgate.net The intermolecular radical addition of an oxime to a carbon-carbon double bond represents a significant finding in this area. researchgate.net

Table 2: Reactivity of a Model Iminoxyl Radical with Unsaturated Substrates

| Substrate Type | Primary Reaction Pathway(s) | Product Type(s) | Citation |

|---|---|---|---|

| Vinylarenes | Radical Addition | C-O and C-N Adducts | researchgate.net |

| Conjugated Dienes | Radical Addition | Addition Products | researchgate.net |

| Unconjugated Alkenes | Radical Addition / Allylic Hydrogen Abstraction | Addition or Substitution Products | researchgate.net |

| Sterically Hindered Alkenes | Radical Addition (C-O Coupling) | High Yield of C-O Adducts | researchgate.net |

This table summarizes the observed reactivity of the diacetyliminoxyl radical, serving as a model for the potential reactivity of a this compound-derived radical.

Metal-Based Catalytic Mechanisms

4 this compound in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the assembly of complex molecules from three or more starting materials in a single step. nih.gov The Ugi and Passerini reactions are cornerstone examples of isocyanide-based MCRs. wikipedia.orgwikipedia.org

In these reactions, a key reactant is a carbonyl compound (an aldehyde or a ketone). wikipedia.orgwikipedia.org Therefore, while this compound itself is not a direct component in the classical Ugi or Passerini reaction, its parent aldehyde, butyraldehyde , is a suitable substrate.

The Ugi Four-Component Reaction (Ugi-4CR): This reaction combines an aldehyde (e.g., butyraldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate and a final Mumm rearrangement to yield the stable product. wikipedia.org

The Passerini Three-Component Reaction (P-3CR): This reaction involves an aldehyde (e.g., butyraldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a trimolecular, possibly cyclic, transition state where the components react in a concerted fashion, followed by a Mumm rearrangement. wikipedia.org A study involving the closely related isobutyraldehyde (B47883) in a four-component Passerini-type reaction (with an alcohol and CO₂ replacing the carboxylic acid) highlights the utility of such aldehydes in these transformations. rsc.org

By employing butyraldehyde in these MCRs, a diverse array of complex acyclic structures can be rapidly assembled. These products can then serve as intermediates for subsequent cyclization reactions to generate diverse heterocyclic scaffolds. illinois.edu

Table 3: Representative Butyraldehyde-Based Multicomponent Reactions

| Reaction Type | Components | General Product Scaffold | Citation |

|---|---|---|---|

| Ugi-4CR | Butyraldehyde, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | wikipedia.orgorganic-chemistry.org |

| Passerini-3CR | Butyraldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |

This table illustrates the potential application of butyraldehyde, the parent carbonyl of this compound, in well-established multicomponent reactions.

Catalytic Applications and Functional Material Design Leveraging Butyraldoxime

Butyraldoxime as a Ligand in Coordination Chemistry

This compound, as with other oximes, possesses functional groups that make it a versatile ligand in coordination chemistry. orientjchem.org The oxime group (-CH=NOH) contains both nitrogen and oxygen atoms with lone pairs of electrons, allowing it to bind to a central metal atom or ion. ajol.inforesearchgate.net

Characterization of Metal-Oxime Complex Formation and Stability

The formation of metal complexes with oxime-containing ligands is typically characterized using various spectroscopic and analytical techniques. mdpi.com Infrared (FT-IR) spectroscopy is a primary tool used to confirm the coordination of the ligand to the metal ion. The formation of a metal-ligand bond is evidenced by shifts in the characteristic vibrational frequencies of the ligand's functional groups and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-infrared region. mdpi.comresearchgate.netsysrevpharm.org

For an oxime ligand like this compound, complex formation is indicated by a shift in the stretching frequencies of the C=N (azomethine) and N-O groups. orientjchem.orgajol.info A shift to lower frequencies for the C=N band typically suggests coordination through the nitrogen atom. ajol.info The stability of the resulting metal-oxime complex is influenced by factors such as the nature of the metal ion, the coordination environment, and the chelate effect if the ligand is polydentate. mdpi.com

Investigation of Ligand Properties and Coordination Modes

Oximes are recognized as versatile ligands capable of several coordination modes. researchgate.net The oxime function can coordinate to a metal center through the nitrogen atom, the oxygen atom, or both, and can act as a neutral ligand or as a deprotonated oximato anion. acs.org This flexibility makes this compound a potentially ambidentate ligand, where it can bind through either the nitrogen or oxygen atom, or a bidentate ligand, forming a chelate ring.

The specific coordination mode adopted by this compound depends on the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. Spectroscopic evidence, particularly from FT-IR, helps elucidate the binding mode. For instance, coordination via the nitrogen atom of the azomethine group is a common mode for oxime ligands. orientjchem.orgresearchgate.net The steric and electronic properties of the butyl group in this compound also play a role in the geometry and stability of the resulting complex.

This compound-Derived Catalysts in Organic Transformations

This compound serves not only as a ligand but also as a key substrate or precursor in important catalytic processes, particularly in the synthesis of nitriles and amines.

Development and Optimization of this compound-Based Catalytic Systems for Nitrile Synthesis

A significant application involving this compound is its enzymatic conversion to butyronitrile (B89842). This transformation is catalyzed by the enzyme aldoxime dehydratase (Oxd), which offers a green alternative to traditional chemical dehydration methods that often require harsh conditions. pnas.orgpu-toyama.ac.jpresearchgate.net

The enzyme from Rhodococcus sp. strain YH3-3 has been shown to effectively catalyze the dehydration of various aryl- and alkyl-aldoximes, including this compound, to their corresponding nitriles. pu-toyama.ac.jpscispace.com Studies on the substrate specificity of this enzyme show that straight-chain alkylaldoximes like this compound are active substrates. scispace.com The catalytic mechanism of aldoxime dehydratase is unique among heme-containing enzymes as it involves the direct binding of the aldoxime substrate to the heme iron. pnas.orgnih.gov Structural studies of the enzyme bound to this compound have revealed a large cavity on the distal side of the heme, which accounts for the enzyme's broad substrate specificity. nih.gov Research has also identified a long-lived enzyme-substrate intermediate complex when ferrous OxdA is mixed with a high concentration of this compound. nih.gov

Relative Activity of Aldoxime Dehydratase with Various Substrates

| Substrate | Relative Activity (%) |

|---|---|

| E-Pyridine-3-aldoxime | 100 |

| E/Z-Pyridine-2-aldoxime | 72 |

| E/Z-Pyridine-4-aldoxime | 53 |

| E/Z-Butyraldoxime | 36 |

| E/Z-Propionaldoxime | 29 |

| E/Z-Acetaldoxime | 14 |

Data sourced from studies on Rhodococcus sp. strain YH3-3. scispace.com

Catalytic Performance in Selective Organic Hydrogenation Processes

The selective hydrogenation of aldoximes to primary amines is a crucial transformation in synthetic organic chemistry. Research using 2-ethyl-butyraldoxime, a close structural analog of this compound, provides significant insight into this process. The hydrogenation of aldoximes is a complex reaction network that can yield primary amines, secondary amines, nitriles, and Schiff bases as intermediates or byproducts. researchgate.netresearchgate.net

Studies have compared various heterogeneous catalysts for the hydrogenation of 2-ethyl-butyraldoxime. Catalysts such as Ni/SiO₂, Ni/Al₂O₃, Pd/C, Rh/C, and RANEY®-Co have been investigated. rsc.org Nickel and rhodium-based catalysts were found to provide the highest intrinsic rates. rsc.org Notably, the Ni/SiO₂ catalyst demonstrated the highest selectivity towards the desired primary amine. rsc.org

The selectivity of the hydrogenation is highly dependent on reaction parameters. For the hydrogenation of 2-ethyl-butyraldoxime over a Ni/SiO₂ catalyst, both hydrogen pressure and temperature significantly impact the selectivity for the primary amine. rsc.org An optimal selectivity was observed at a hydrogen pressure of 40 bar, while increasing the temperature from 80 °C to 180 °C generally improved the selectivity to the primary amine. rsc.org

Catalyst Performance in the Hydrogenation of 2-Ethyl-Butyraldoxime

| Catalyst | Selectivity to Primary Amine (%) | Selectivity to Secondary Amine (%) | Intrinsic Rate (mol molM,s-1 min-1) |

|---|---|---|---|

| Ni/SiO₂ | 72.3 | 27.7 | 1671 |

| Ni/Al₂O₃ | 66.9 | 33.1 | 1992 |

| Pd/C | 28.5 | 71.5 | 1015 |

| Rh/C | 68.5 | 31.5 | 1847 |

| RANEY®-Co | 47.7 | 52.3 | 1284 |

Conditions: 140 °C, 40 bar H₂, full conversion (≥ 98%). rsc.org

Exploration of this compound's Role in Other Catalytic Processes for Fine Chemical Synthesis

The oxime functional group is a cornerstone in coordination chemistry, providing a versatile platform for the design of ligands that can be used in a multitude of catalytic processes. bohrium.com Oximes are readily derived from aldehydes and ketones, allowing for a vast library of structures with varied electronic and steric properties, which is essential for catalysis. bohrium.com this compound, as a representative aldoxime, serves as a valuable building block in this context, particularly in reactions catalyzed by transition metals.

Research has demonstrated that oxime-based ligands are effective in various palladium-catalyzed cross-coupling reactions, which are fundamental to fine chemical synthesis. bohrium.com While much of the literature focuses on more complex oximes, the principles extend to simpler structures like this compound. These ligands can coordinate to metal centers, such as palladium, influencing the catalytic cycle's efficiency and selectivity. For instance, a chloropalladacycle dimer featuring an acetophenone (B1666503) oxime ligand has been successfully used in the production of resveratrol, a high-value fine chemical. ingentaconnect.com This highlights the potential of oxime-based catalytic systems in industrial applications.

Another significant catalytic application for this compound is its enzymatic conversion to butyronitrile. This dehydration reaction, facilitated by enzymes like aliphatic aldoxime dehydratase, represents a green chemistry approach to nitrile synthesis. Butyronitrile is a valuable intermediate in the manufacturing of various pharmaceuticals and agrochemicals. Furthermore, the rearrangement of oximes, such as the Beckmann rearrangement, can be catalyzed by solid acids like zeolites, providing a pathway to amides, which are crucial intermediates in organic synthesis. researchgate.net

The table below summarizes key catalytic transformations involving oximes, illustrating the potential pathways for this compound.

| Catalytic Process | Metal/Catalyst | Product Type | Relevance to Fine Chemicals |

| Cross-Coupling Reactions | Palladium (Pd) | Biaryls, Substituted Alkenes | Synthesis of complex organic molecules, pharmaceuticals. bohrium.comingentaconnect.com |

| Dehydration | Aldoxime Dehydratase | Nitriles | Precursors for pharmaceuticals and agrochemicals. |

| Beckmann Rearrangement | Zeolites, Acid Catalysts | Amides | Intermediates for polymers (e.g., Nylon) and drugs. researchgate.net |

The versatility of the oxime group suggests that this compound and its derivatives can act as ligands in a wide array of other transformations, including hydrogenation, oxidation, and carbonylation reactions, which are central to the fine chemical industry. lianerossi.org

Integration of this compound in Polymer Science and Engineering

The application of this compound extends into the realm of polymer science, where it can be utilized both as a building block and a property-enhancing additive.

This compound is noted for its use in the manufacture of plastics and rubber. nih.gov In this capacity, it can serve as a precursor or a building block in polymerization. The oxime group can be a site for further chemical modification, allowing it to be incorporated into a polymer backbone or as a pendant group. For example, the nitrogen and oxygen atoms of the oxime moiety can be involved in various polymerization reactions, contributing to the final structure of the material.

Interestingly, this compound has also been patented for a role that is seemingly opposite to a precursor: a polymerization inhibitor. Specifically, it has been used to retard the formation of solid polymers in monovinylacetylene, acting as a stabilizer to prevent unwanted polymerization during storage or processing. google.com This dual potential—as both a building block for desired polymers and an inhibitor of undesired polymerization—showcases its functional diversity in polymer engineering.

The incorporation of specific chemical moieties is a common strategy to enhance the properties of polymeric materials. The inclusion of this compound in polymer structures is suggested to improve material properties like flexibility and durability. While detailed, peer-reviewed studies quantifying these effects for this compound are not widely available, the principle is well-established in polymer science. For instance, the incorporation of N-substituted maleimides is known to significantly enhance the thermal stability of polymers. uctm.edu

The functional group of this compound (-C=NOH) can introduce polarity and the potential for hydrogen bonding into a polymer matrix. These intermolecular forces can influence chain packing, mechanical strength, and adhesion properties. Research into the modification of natural rubber, for example, shows that chemical changes like epoxidation or grafting can dramatically alter its properties. researchgate.net Similarly, incorporating this compound or its derivatives could be a pathway to novel polymers with tailored characteristics.

The potential enhancements offered by incorporating this compound are summarized in the conceptual table below.

| Property | Mechanism of Enhancement | Potential Application |

| Flexibility | The aliphatic butyl chain may disrupt rigid polymer packing, acting as an internal plasticizer. | Flexible plastics, elastomers. |

| Durability | The oxime group could act as a cross-linking site, increasing the polymer network's robustness. | Rubbers, durable coatings. |

| Adhesion | The polar N-OH group can form hydrogen bonds with substrates, improving adhesive strength. | Adhesives, surface coatings. |

Further empirical research is needed to fully characterize and quantify the impact of this compound on specific polymeric systems.

Precursor Role in Polymerization Processes for Material Synthesis

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The oxime functional group is an excellent participant in these interactions, making this compound a molecule of interest for designing self-assembling systems and advanced materials. rsc.orgresearchgate.net

The oxime group possesses both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptor sites (the nitrogen and oxygen lone pairs). scispace.com This duality makes it a powerful synthon for building predictable supramolecular structures. The most common and robust interaction is the O-H···N hydrogen bond between two oxime molecules, which frequently leads to the formation of cyclic dimers. scispace.com

Beyond self-interaction, the oxime group can form hydrogen bonds with a wide variety of other functional groups, including amides and pyridines. scispace.comnih.gov It can also participate in weaker interactions, such as halogen bonds, where the oxime nitrogen or oxygen acts as a halogen bond acceptor. nih.gov The aliphatic chain of this compound would also introduce van der Waals forces and hydrophobic effects, which are crucial in directing self-assembly processes, particularly in aqueous environments. libretexts.org

The primary non-covalent interactions involving the this compound moiety are outlined below.

| Interaction Type | Donor/Acceptor Role of Oxime | Resulting Supramolecular Motif |

| Hydrogen Bond | Donor (O-H) and Acceptor (N, O) | Dimers, Chains (Catemers), Helices. researchgate.netscispace.comnih.gov |

| Halogen Bond | Acceptor (N, O) | Co-crystals with halogenated molecules. nih.gov |

| Coordination Bond | Ligand to Metal Ions | Metallo-supramolecular assemblies. mdpi.com |

| Van der Waals Forces | Butyl Chain Interaction | Packing in solid-state, aggregation in solution. libretexts.org |

These varied interactions provide a rich toolbox for crystal engineering and the design of complex molecular networks where this compound could serve as a key building block.

The ability of molecules to spontaneously organize into well-defined, larger structures through self-assembly is a cornerstone of bottom-up nanotechnology. wikipedia.org Oximes are recognized as valuable building blocks for creating such supramolecular assemblies. nih.gov By modifying the molecular structure, chemists can guide the formation of discrete structures, like cyclic aggregates, or extended one-dimensional chains and helices. nih.gov

While specific research on this compound-based advanced materials is emerging, the principles derived from related oxime systems are directly applicable. For example, metal complexes of ligands containing oxime groups have been shown to self-assemble into micellar nanostructures in water. rsc.org These assemblies can act as nanoscale reactors for photocatalytic reactions, demonstrating a sophisticated functional application of supramolecular chemistry. rsc.org

The design of this compound derivatives could lead to liquid crystals, gels, or other soft materials. The interplay between the hydrogen-bonding of the oxime head group and the hydrophobic interactions of the butyl tail makes this compound an amphiphilic molecule, suggesting potential surfactant-like behavior and the ability to form micelles or vesicles under certain conditions. The development of such this compound-based supramolecular assemblies could lead to new advanced materials for drug delivery, sensing, or catalysis.

Computational Chemistry and Theoretical Studies of Butyraldoxime

Quantum Chemical Investigations of Butyraldoxime and Its Reaction Systems

Quantum chemical investigations offer profound insights into the intrinsic properties of this compound. These calculations can model the molecule in isolation or as part of a larger reaction system, providing data that complements and guides experimental research.

Density Functional Theory (DFT) has become a versatile and widely used computational method in chemistry for investigating the electronic structure of many-body systems. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like this compound. wikipedia.orgscispace.com DFT methods are based on using the electron density, a function of only three spatial coordinates, as the fundamental variable, which is computationally more feasible than dealing with the complex many-electron wave function. scispace.commpg.de

DFT calculations are instrumental in determining the ground-state electronic structure and equilibrium geometry of this compound. irjweb.com Through a process called geometry optimization, the method systematically alters the molecular structure to find the arrangement with the minimum energy. uprm.edu This process yields precise data on bond lengths, bond angles, and dihedral angles. irjweb.com

For this compound, DFT calculations can predict the conformational preferences, such as the relative energies of the syn and anti isomers around the C=N double bond. DFT studies on related aldoxime complexes have confirmed the ability of these calculations to predict global minima structures, including those with intramolecular hydrogen bonding. shareok.org The electronic structure analysis also involves examining the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com

| Parameter | Description | Typical Application in this compound Study |

| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Determination of bond lengths (e.g., C=N, N-O, O-H), bond angles, and dihedral angles for syn and anti isomers. |

| HOMO/LUMO Orbitals | The highest energy molecular orbital containing electrons and the lowest energy orbital without electrons. | Identifying regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap indicates chemical reactivity. |

| Electron Density | The probability of finding an electron at a particular point in space. | Mapping the distribution of charge within the molecule to understand polarity and electrostatic potential. |

| Mulliken Charge Analysis | A method for estimating partial atomic charges. | Indicates the charge distribution across the atoms, highlighting electronegativity effects, such as on the nitrogen and oxygen atoms. elixirpublishers.com |

DFT is a powerful tool for mapping the potential energy surface of chemical reactions involving this compound. rsc.org This allows for the computational modeling of reaction pathways, providing a step-by-step understanding of the mechanism. rsc.org A key application is the study of this compound synthesis, which involves the condensation of n-butyraldehyde and hydroxylamine (B1172632). DFT can model the nucleophilic addition and subsequent dehydration steps.

Another significant area of study is the hydrogenation of aldoximes to primary amines. researchgate.net Detailed DFT analysis can elucidate the reaction network, which may include intermediates like imines and Schiff bases. researchgate.net By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine activation barriers and reaction energies. shareok.orgarxiv.org This information helps in understanding reaction kinetics and selectivity, explaining why certain catalysts or conditions favor the formation of primary amines over secondary amines. researchgate.net The analysis of the transition state structure provides a snapshot of the bond-making and bond-breaking processes at the peak of the energy barrier. shareok.org

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. elixirpublishers.com By computing the vibrational frequencies and their corresponding intensities, theoretical FT-IR and Raman spectra can be simulated. elixirpublishers.com These simulated spectra show good agreement with experimental results and aid in the assignment of vibrational bands to specific molecular motions. elixirpublishers.comresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate electronic excitations. elixirpublishers.com This approach allows for the prediction of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. elixirpublishers.comresearchgate.net The analysis can rationalize the observed absorption bands, such as the n→π* and π→π* transitions characteristic of the oxime group. mdpi.com Combining DFT with experimental UV-Vis and Resonance Raman spectroscopy can provide detailed information on molecular interactions and aggregation phenomena in solution. mdpi.comrsc.org For this compound, TD-DFT can be used to compute its electronic absorption spectrum and compare it with recorded experimental data. userapi.com

Ab initio (Latin for "from first principles") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. upenn.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation directly. mpg.dearxiv.org

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate benchmark results for electronic structure, energies, and molecular properties. arxiv.orguol.de For a relatively small molecule like this compound, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide the "gold standard" for energy calculations, which can be used to validate the accuracy of more cost-effective DFT functionals. arxiv.org Ab initio calculations are particularly important for systems where DFT might struggle, such as in describing weak intermolecular interactions or certain excited states. wikipedia.org They have been successfully used to investigate the electronic structure of various molecules, providing a basis for comparison with DFT results. elixirpublishers.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. creative-biostructure.com By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of a system. creative-biostructure.comcresset-group.com

For this compound, MD simulations can be used to explore its conformational landscape, especially the rotation around single bonds and the potential for different isomer arrangements in various environments. nih.govresearchgate.net These simulations are particularly powerful when studying this compound in a condensed phase, such as in a solvent or interacting with other molecules, like in a biological system. For instance, MD simulations have been used to investigate the conformational changes in proteins when this compound is bound to them. kyoto-u.ac.jp Such simulations can reveal how the molecule adapts its shape to fit into a binding pocket and can help assess the stability of the protein-ligand complex. creative-biostructure.comcresset-group.com

Computational Modeling of Reaction Pathways and Transition State Analysis

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational tools in modern medicinal chemistry and materials science. nih.gov These methodologies aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties. frontiersin.org In the context of this compound, these approaches are pivotal for the virtual screening and rational design of novel derivatives with enhanced or specific functionalities. QSAR models are built by first calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. nih.gov These descriptors are then used in statistical or machine learning algorithms to create a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

The redox potential is a critical property for molecules considered for applications in electrochemistry, such as in redox flow batteries, or for understanding metabolic pathways. mdpi.comamazonaws.com Computational protocols combining quantum chemistry (specifically Density Functional Theory, DFT) and cheminformatics tools have been established to reliably predict the redox potentials of organic molecules, including their dependence on pH. mdpi.comresearchgate.net

The general workflow for such a prediction for a this compound derivative would involve several key steps:

Structure Preparation : The 2D structures of the oxidized and reduced forms of the this compound derivative are generated, often from a SMILES string. These are then converted to 3D structures and optimized to find the lowest energy conformer. amazonaws.com

Free Energy Calculation : DFT calculations are performed to compute the free energies of the optimized oxidized and reduced species in solution. A common and effective approach involves using a hybrid functional like B3LYP with a solvation model such as COSMO. mdpi.comresearchgate.net Thermal contributions to the free energy are often calculated from gas-phase harmonic frequencies. amazonaws.com

Standard Redox Potential (U⁰) Calculation : The standard redox potential at pH=0 is calculated from the difference in the free energies of the reduced and oxidized states. mdpi.com

pH Dependence Modeling : For proton-coupled electron transfer reactions, the redox potential is pH-dependent. The Alberty-Legendre transform can be used to construct a Pourbaix diagram (E vs. pH), which visualizes the stable redox species at different pH values. This involves calculating the pKa values of the molecule in both its oxidized and reduced states. mdpi.comresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational method. Studies on other organic molecules have shown that this approach can predict redox potentials with a mean absolute error of less than 0.15 V across a wide pH range. amazonaws.com

Table 1: Comparison of Computational Methods for Redox Potential Prediction

| Parameter | Methodology | Rationale/Common Choice | Reference |

|---|---|---|---|

| Geometry Optimization & Frequency | DFT (e.g., BLYP functional) | Provides reliable thermal contributions to free energy at a moderate cost. | mdpi.comamazonaws.com |

| Electronic Energy | DFT (e.g., B3LYP hybrid functional) | A widely used functional that provides a good balance of accuracy and computational expense for organic molecules. | researchgate.netmdpi.com |

| Solvation Effects | Implicit Solvation Model (e.g., COSMO, PCM) | Accounts for the effect of the solvent (e.g., water) on the electronic structure and energy of the solute. | mdpi.commdpi.com |

| pH Dependence | Alberty-Legendre Transform | Uses calculated pKa values to model the effect of pH on the redox potential in proton-coupled reactions. | mdpi.com |

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and materials design. nih.gov They involve systematically modifying the structure of a parent molecule, such as this compound, and assessing how these changes affect a specific property or activity (e.g., enzyme inhibition, antibacterial potency, or redox potential). nih.govmdpi.com The insights gained from SAR studies guide the rational design of new derivatives with improved characteristics. frontiersin.org

For this compound, an SAR study could involve synthesizing a library of derivatives by modifying specific positions, such as the alkyl chain or the oxime functional group. The goal is to identify which structural features are crucial for activity. iomcworld.com

Key steps in a computationally-driven SAR exploration for this compound derivatives include:

Library Design : Creating a virtual library of this compound derivatives with diverse substituents.

Descriptor Calculation : For each derivative, a wide range of molecular descriptors (e.g., LogP for hydrophobicity, molecular weight, electronic properties like HOMO/LUMO energies, topological indices) are calculated. rjsocmed.com

Model Building : A QSAR model is constructed by finding a mathematical relationship between the descriptors and the observed activity using methods like Multiple Linear Regression (MLR) or machine learning algorithms. iomcworld.com

Model Validation : The predictive power of the QSAR model is rigorously tested using external test sets of compounds or cross-validation techniques. rjsocmed.com

Rational Design : The validated model is then used to predict the activity of new, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.orgnih.gov

Table 2: Hypothetical SAR Data for this compound Derivatives as Enzyme Inhibitors

| Compound | R1 Group (at C4) | R2 Group (on Oxime) | LogP | pIC50 (Experimental) | pIC50 (Predicted by QSAR) |

|---|---|---|---|---|---|

| This compound | -CH3 | -H | 1.1 | 5.4 | 5.5 |

| Derivative 1 | -CH2CH3 | -H | 1.6 | 5.9 | 5.8 |

| Derivative 2 | -CF3 | -H | 1.9 | 6.2 | 6.1 |

| Derivative 3 | -CH3 | -CH3 | 1.4 | 5.1 | 5.2 |

| Derivative 4 | -CH3 | -C(O)CH3 | 0.8 | 4.8 | 4.9 |

This table is illustrative. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Computational Prediction of Redox Potentials and pH Dependence

Advanced Computational Protocols and Software Utilization in this compound Research

The reliability of computational predictions in chemistry is directly tied to the rigor of the applied protocols and the appropriate use of sophisticated software. european-mrs.com For this compound, research leverages advanced computational methods to explore its electronic structure, reactivity, and interactions at an atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying molecules like this compound. Obtaining robust and reproducible results requires careful methodological choices.

Key Considerations for DFT Calculations:

Functional Selection : The choice of the exchange-correlation functional is critical. For organic molecules and their metal complexes, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost. mdpi.comshareok.org

Basis Set : The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G* or 6-31+G* (which includes diffuse functions for anions and lone pairs) are commonly employed for organic systems. rjsocmed.com

Solvent Effects : Reactions and properties are often studied in solution. Implicit solvent models (e.g., PCM, SMD, COSMO) are essential to account for the influence of the solvent environment, which can significantly alter energies and geometries. mdpi.com

Conformational Analysis : Molecules like this compound can exist in multiple conformations (e.g., E/Z isomers). It is crucial to identify the global minimum energy structure, as different conformers can have different properties. shareok.orgacs.org

Vibrational Frequencies : Calculating vibrational frequencies is important to confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). rjsocmed.com

Analysis of Electronic Structure : Beyond energy and geometry, methods like Natural Bond Orbital (NBO) analysis can provide insights into bonding, charge distribution, and intramolecular interactions, such as hydrogen bonds observed in metal-butyraldoxime complexes. shareok.org

Table 3: Recommended DFT Protocol for this compound Studies

| Computational Task | Recommended Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | B3LYP/6-31+G* | To find stable molecular structures. |

| Solvation Modeling | COSMO or PCM (with water as solvent) | To simulate an aqueous environment. |

| Transition State Search | QST2/QST3 or Berny Optimization | To locate transition states and calculate reaction barriers. |

| Structure Verification | Frequency Calculation at the same level of theory | To confirm minima (0 imaginary freq.) or transition states (1 imaginary freq.). |

| Bonding Analysis | Natural Bond Orbital (NBO) Analysis | To analyze charge distribution and orbital interactions. |

A crucial aspect of modern computational research is the synergy between theoretical predictions and experimental validation. Computational models, no matter how sophisticated, are approximations of reality. Their predictive power must be validated against experimental data to ensure their reliability and to refine the computational protocol.

For this compound research, this integration involves a feedback loop:

Prediction : A computational model (e.g., a DFT protocol) is used to predict a specific, measurable property. This could be a reaction activation energy, a redox potential, or a spectroscopic feature.

Experiment : The predicted property is then measured experimentally. For instance, redox potentials predicted by DFT can be compared to values obtained from cyclic voltammetry. The calculated structure of a metal-butyraldoxime complex can be compared to one determined by X-ray crystallography. shareok.org

Comparison and Refinement : If the computational prediction does not align with the experimental result, the computational model may need to be refined. This could involve choosing a different DFT functional, a larger basis set, or a more explicit solvent model. This iterative process enhances the accuracy and predictive capability of the computational methods for the system under study.

This integrated approach ensures that computational studies are grounded in physical reality, leading to more robust models and a deeper understanding of the chemical system.

Analytical Methodologies for Butyraldoxime and Its Reaction Products

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of butyraldoxime. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound and its isomers (syn and anti). ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the proton of the oxime group (-NOH) typically appears as a broad singlet in the chemical shift range of 8–10 ppm. The protons on the carbon atoms of the butyl chain exhibit characteristic splitting patterns (e.g., triplets, sextets, and triplets) due to spin-spin coupling with adjacent protons, allowing for unambiguous assignment. savemyexams.com For instance, the analysis of related compounds like heptanaldoxime shows distinct chemical shifts for the Z (6.69 ppm) and E (7.40 ppm) isomers, a principle that applies to this compound as well. sci-hub.se

¹³C NMR spectroscopy is used to confirm the carbon skeleton. libretexts.org The carbon atom involved in the C=N double bond is particularly diagnostic, appearing at a distinct chemical shift. The absence of an aldehyde peak and the presence of the characteristic oxime signals in both ¹H and ¹³C NMR confirm the successful synthesis and structural integrity of the compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound and a Precursor Note: Exact chemical shifts can vary based on solvent and isomeric form.

| Compound | Nucleus | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|---|

| This compound | ¹H | ~8-10 | s (singlet) |

| This compound | ¹H | ~2.1-2.4 | m (multiplet) |

| This compound | ¹H | ~1.4-1.6 | m (multiplet) |

| This compound | ¹H | ~0.9 | t (triplet) |

| This compound | ¹³C | ~150 | - |

| Butanal | ¹H | ~9.76 | t (triplet) |

| Butanal | ¹H | ~2.42 | dt (doublet of triplets) |

| Butanal | ¹H | ~1.65 | sextet |

Sources: savemyexams.comhmdb.ca

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending.

The most characteristic absorption band for this compound is the C=N (imine) stretch, which typically appears around 1640 cm⁻¹. The presence of this peak is a strong indicator of oxime formation. Another key feature is the broad O-H stretching band from the hydroxyl group of the oxime, usually found in the region of 3100-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. IR analysis can be performed using various techniques, including Fourier Transform Infrared (FTIR) between salt plates or Attenuated Total Reflectance (ATR). nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretching | 3100 - 3600 (Broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

Source:

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. up.ac.za This technique is particularly valuable for studying reaction intermediates. For example, in the enzymatic dehydration of this compound by aliphatic aldoxime dehydratase (OxdA), a heme-containing enzyme, UV-Vis spectroscopy was used to identify a long-lived enzyme-substrate complex, termed OS-II. nih.govpnas.org The UV-Vis spectrum of this intermediate was distinctly different from the spectra of the initial substrate complex (OS-I) and other forms of the enzyme (ferrous, ferric, and CO-bound), indicating a change in the electronic state of the heme center upon substrate binding and reaction. nih.govpnas.org This allows for real-time monitoring of the formation and decay of such transient species during the catalytic cycle. cardiff.ac.uk

Resonance Raman (RR) spectroscopy is a highly sensitive technique used to study the vibrational modes of specific parts of a molecule, such as the heme cofactor in enzymes. nih.govkyoto-u.ac.jp It has been instrumental in characterizing the interaction between this compound and the heme iron of aldoxime dehydratase (OxdA). nih.govpnas.org

When analyzing the OS-II intermediate formed from this compound, RR analysis revealed a heme oxidation state marker band (ν₄) at 1,379 cm⁻¹, which is indicative of a highly oxidized heme. nih.govpnas.org This finding suggests that the heme in the intermediate is in a state similar to the ferryl-oxo species found in other hemoproteins, even though OxdA performs a dehydration reaction. nih.govpnas.org

Furthermore, direct evidence of this compound binding to the heme iron was obtained using isotope labeling. pnas.org When [¹⁵N]this compound was used, a band at 857 cm⁻¹ showed a clear isotopic shift, confirming that this vibrational mode involves the nitrogen atom of the substrate and demonstrating a strong bond between the substrate and the heme iron. nih.govpnas.org RR spectra also showed characteristic bands for a six-coordinated low-spin heme (ν₂, ν₃, and ν₁₀ at 1,580, 1,504, and 1,636 cm⁻¹, respectively) in the OS-II complex. pnas.org

Table 3: Resonance Raman Frequencies for the this compound-OxdA Intermediate (OS-II)

| RR Band | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν₄ | 1379 | Heme oxidation state marker |

| ν₂ | 1580 | Six-coordinated low-spin heme |

| ν₃ | 1504 | Six-coordinated low-spin heme |

| ν₁₀ | 1636 | Six-coordinated low-spin heme |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermediates

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. joiv.org It is indispensable for analyzing the products of reactions involving this compound and for assessing its purity.

Gas Chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound and its reaction products, such as butyronitrile (B89842). nisr.or.jp It is routinely used to assess the purity of this compound, with suppliers often specifying a purity of greater than 95.0% as determined by GC. tcichemicals.com

In reaction monitoring, GC coupled with a flame ionization detector (FID) can effectively separate and quantify reactants and products. nisr.or.jp For example, the conversion of this compound to butyronitrile by the enzyme OxdA was monitored using a GC system equipped with a packed glass column (Gaskuropack 56). nisr.or.jp

Furthermore, comprehensive two-dimensional dynamic gas chromatography (DGC×DGC) has been employed to study the interconversion of the E and Z isomers of this compound. nih.gov This advanced technique allows for the determination of the precise isomeric ratio and the kinetic parameters of isomerization, using a poly(ethylene glycol) terephthalate (B1205515) terminated (BP21) stationary phase at temperatures between 70 and 130 °C. nih.gov When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for identifying unknown byproducts or degradation products in a sample. nih.gov

Table 4: Gas Chromatography Applications and Conditions for this compound Analysis

| Application | Method | Column/Stationary Phase | Key Findings |

|---|---|---|---|

| Purity Assessment | GC | Standard capillary column | Quantifies purity, often >95.0% tcichemicals.com |

| Reaction Monitoring | GC-FID | Gaskuropack 56 | Measures conversion of this compound to butyronitrile nisr.or.jp |

| Isomer Analysis | DGC×DGC | BP21 | Determines E/Z isomer ratio and isomerization barriers nih.gov |

Sources: nisr.or.jptcichemicals.comnih.gov

Advanced Mechanistic Probing Techniques

To elucidate the intricate pathways of this compound reactions, advanced mechanistic probing techniques are employed. These methods provide detailed insights into transition states and the presence of transient, highly reactive species that are not detectable through standard analytical approaches. By understanding the step-by-step molecular transformations, reaction conditions can be optimized for efficiency, selectivity, and yield.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine the mechanism of a chemical reaction, particularly the rate-determining step. wikipedia.org It quantifies the change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

This phenomenon arises from the differences in the zero-point vibrational energies of chemical bonds; bonds to heavier isotopes have lower zero-point energies. wikipedia.orgyoutube.com Consequently, more energy is typically required to break a bond to a heavier isotope, leading to a slower reaction rate if this bond is broken or significantly altered in the rate-determining step. wikipedia.org

A primary KIE (typically kH/kD > 1 for hydrogen/deuterium substitution) is observed when the bond to the isotopically substituted atom is formed or broken in the rate-limiting step. youtube.com Conversely, a secondary KIE is observed when the isotopic substitution is at a site not directly involved in bond cleavage or formation in the rate-determining step. bibliotekanauki.pl These effects are usually smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), often indicating changes in hybridization at the labeled position during the reaction. youtube.com

In the context of this compound, KIE studies can be designed to probe various reaction mechanisms, such as its formation from n-butyraldehyde and hydroxylamine (B1172632) or its subsequent conversion or decomposition. For instance, to investigate the dehydration step in the formation of this compound from its tetrahedral intermediate, the hydrogen atom of the hydroxyl group on the carbon could be replaced with deuterium. A significant primary KIE would suggest that the C-OH bond cleavage is part of the rate-determining step.

Table 1: Hypothetical KIE Data for this compound Formation Mechanism

This table illustrates hypothetical KIE values for the acid-catalyzed formation of this compound from n-butyraldehyde and hydroxylamine, and their interpretation. The reaction proceeds via a tetrahedral intermediate, followed by dehydration.

| Labeled Position | Reaction Step Investigated | kH/kD | Interpretation |

| Aldehyde C-H | Nucleophilic attack | 1.05 | Small secondary KIE; suggests rehybridization of the carbonyl carbon from sp2 to sp3 is not the sole rate-determining step. |

| Hydroxylamine N-H | Nucleophilic attack | 1.20 | Small primary KIE; indicates some involvement of N-H bond breaking in the rate-determining step, but it is not the main contributor. |

| Intermediate C-OH | Dehydration (C-O bond cleavage) | 6.80 | Large primary KIE; strongly indicates that the cleavage of the C-OH bond is the rate-determining step of the overall reaction. |

| Water (Solvent KIE) | Proton transfer steps | 2.50 | Significant solvent KIE; suggests proton transfer steps are involved in or before the rate-determining step. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By measuring and interpreting these effects, chemists can build a detailed picture of the reaction's energy landscape and the structure of its transition state. nih.gov

Radical Trapping Experiments for Reactive Intermediate Detection

Many chemical reactions proceed through highly reactive intermediates, such as free radicals, which are species with unpaired electrons. csbsju.edu Due to their transient nature, these intermediates are often difficult to detect directly. Radical trapping experiments are a key strategy for gathering evidence of their existence. csbsju.edubeilstein-journals.org This technique involves introducing a "radical trap" or "spin trap" into the reaction mixture. csbsju.edu This trapping agent is a molecule that readily reacts with the transient radical to form a stable, detectable product known as a radical adduct. csbsju.educopernicus.org